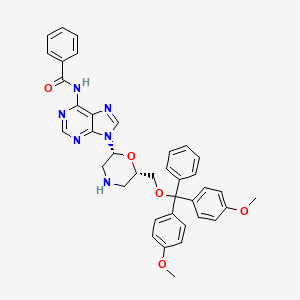

N6-Benzoyl-7'-O-DMT-morpholino adenine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C38H36N6O5 |

|---|---|

分子量 |

656.7 g/mol |

IUPAC 名称 |

N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H36N6O5/c1-46-30-17-13-28(14-18-30)38(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-23-32-21-39-22-33(49-32)44-25-42-34-35(40-24-41-36(34)44)43-37(45)26-9-5-3-6-10-26/h3-20,24-25,32-33,39H,21-23H2,1-2H3,(H,40,41,43,45)/t32-,33+/m0/s1 |

InChI 键 |

ZSDMRYOYFFAGEJ-JHOUSYSJSA-N |

手性 SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

规范 SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: N6-Benzoyl-Protected Adenine Morpholino Monomer

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Core Chemical Properties and Applications in Oligonucleotide Synthesis

This technical guide provides an in-depth overview of the N6-Benzoyl-protected adenine (B156593) morpholino monomer, a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides with significant therapeutic and research applications due to their high specificity, nuclease resistance, and low toxicity.[1] This document details the monomer's chemical properties, its role in solid-phase synthesis, and relevant experimental protocols.

Core Chemical Properties

The subject of this guide is the adenine morpholino monomer, which features a benzoyl (Bz) protecting group on the exocyclic amine of the adenine base and a dimethoxytrityl (DMT) or trityl (Tr) group protecting the morpholino nitrogen. This protection scheme is essential for preventing unwanted side reactions during oligonucleotide synthesis. While the user query specified "7'-O-DMT," the standard monomer used in PMO synthesis features the DMT or Trityl group on the morpholino nitrogen, with the 7'-hydroxymethyl group being the site for phosphoramidite (B1245037) activation and subsequent linkage.

The data presented below corresponds to the N-protected, 7'-hydroxyl morpholino adenine precursor, which is subsequently converted into a phosphoramidite for synthesis.

Table 1: Physicochemical Properties of N6-Benzoyl-N-DMT/Trityl-7'-hydroxy-morpholino adenine

| Property | Value | Source |

| Synonyms | N-DMTr-morpholino-A(Bz), N-[9-((2R,6S)-4-(bis(4-methoxyphenyl)(phenyl)methyl)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide | [] |

| Molecular Formula | C38H36N6O5 (for DMT variant) | [] |

| Molecular Weight | 656.73 g/mol (for DMT variant) | [] |

| Appearance | White Powder | [3] |

| Purity | ≥95% | [][3] |

| Storage | 10°C - 25°C | [4] |

Role in Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis

N6-Benzoyl-N-DMT-morpholino adenine is a key monomer for the assembly of PMOs on an automated solid-phase synthesizer.[5] PMOs are synthetic analogs of nucleic acids where the standard deoxyribose sugar-phosphate backbone is replaced by a morpholino ring and a neutral phosphorodiamidate linkage.[1][6][7] This modification confers remarkable stability against degradation by cellular nucleases.[1]

The synthesis of PMOs is a cyclic process involving the sequential addition of morpholino monomers to a growing chain attached to a solid support.[1] The N6-Benzoyl group on the adenine base and the N-DMT group on the morpholino ring are crucial protecting groups that are removed during the final cleavage and deprotection steps.

Logical Workflow: PMO Monomer Preparation and Use

Caption: Workflow from precursor synthesis to use of the activated monomer in PMO assembly.

Experimental Protocols

The following section outlines the standard protocol for solid-phase synthesis of PMOs using phosphoramidite chemistry, which is applicable to the N6-Benzoyl-N-DMT-morpholino adenine monomer. This process is typically performed on an automated DNA/RNA synthesizer.[1][5]

Protocol: Single Monomer Addition Cycle in PMO Synthesis

Objective: To couple one morpholino monomer to the growing oligonucleotide chain on a solid support.

Materials:

-

Solid support with initiated PMO chain (e.g., controlled pore glass)

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1]

-

Coupling Solution:

-

Activated N6-Benzoyl-N-DMT-morpholino adenine phosphoramidite monomer

-

Activator (e.g., Ethylthiotetrazole - ETT)[8]

-

Coupling solvent (e.g., Acetonitrile (B52724) - CH3CN)

-

-

Optional Capping Solution: Acetic anhydride (B1165640) and N-methylimidazole

-

Oxidation Solution: Iodine (I2) solution

-

Washing Solvents: Dichloromethane (DCM), Acetonitrile (CH3CN)

Methodology:

-

Deblocking (De-tritylation):

-

The solid support is washed with DCM.

-

The Deblocking Solution (3% TCA in DCM) is passed through the synthesis column for 1-5 minutes to remove the DMT protecting group from the 5'-equivalent nitrogen of the last-added monomer, exposing a reactive secondary amine.[1]

-

The support is thoroughly washed with DCM and then acetonitrile to remove the acid and prepare for coupling.[1]

-

-

Coupling:

-

The activated N6-Benzoyl-N-DMT-morpholino adenine phosphoramidite and the activator (ETT) are prepared in the coupling solvent.[8]

-

This coupling solution is delivered to the synthesis column, where the activated monomer reacts with the deprotected amine on the growing chain. This step typically takes longer than standard DNA synthesis.[8]

-

The column is then washed with acetonitrile.

-

-

Oxidation:

-

An iodine solution is introduced to oxidize the newly formed phosphite (B83602) triester linkage to the more stable phosphorodiamidate linkage.

-

The support is washed with acetonitrile.

-

-

Capping (Optional):

-

To prevent unreacted chains from elongating in subsequent cycles, a capping solution can be used to acetylate any free secondary amines. This step is crucial for ensuring the purity of the final full-length product.

-

This four-step cycle is repeated for each monomer in the desired sequence. After the final monomer is added, the completed PMO is cleaved from the solid support and the N6-benzoyl base protecting groups are removed using concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C for 16 hours).[1] The final product is then purified, typically by HPLC.[1]

Diagram: Solid-Phase PMO Synthesis Cycle

Caption: The four-step cycle for the addition of a single morpholino monomer in solid-phase synthesis.

Conclusion

The N6-Benzoyl-N-DMT-morpholino adenine monomer is an indispensable reagent for the synthesis of high-purity phosphorodiamidate morpholino oligomers. Its chemical properties, particularly the strategic placement of benzoyl and DMT protecting groups, are optimized for the well-established phosphoramidite chemistry adapted for automated solid-phase synthesis. A thorough understanding of its characteristics and the associated synthesis protocols is fundamental for researchers and developers working to create novel antisense therapeutics and advanced molecular tools. for researchers and developers working to create novel antisense therapeutics and advanced molecular tools.

References

- 1. benchchem.com [benchchem.com]

- 3. N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on N6-Benzoyl-7'-O-DMT-morpholino adenine: Structure and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key building block in the chemical synthesis of morpholino oligonucleotides. This document will delve into its chemical structure, its role in solid-phase phosphoramidite (B1245037) chemistry, and the critical experimental parameters that govern the successful synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.

Core Structure and Physicochemical Properties

N6-Benzoyl-7'-O-DMT-morpholino adenine is a chemically modified adenosine (B11128) analog designed for incorporation into synthetic oligonucleotides. Its structure is characterized by three key modifications that impart specific functionalities crucial for the synthesis process:

-

Morpholino Ring: The native ribose sugar is replaced by a morpholino ring. This modification confers significant resistance to nuclease degradation, a desirable property for antisense oligonucleotides used in drug development.

-

N6-Benzoyl Protecting Group: The exocyclic amine of the adenine base is protected by a benzoyl group. This prevents unwanted side reactions at this position during the phosphoramid-ite coupling steps of oligonucleotide synthesis.[1][2] The benzoyl group is base-labile, allowing for its removal under specific deprotection conditions after the synthesis is complete.[3][4]

-

7'-O-Dimethoxytrityl (DMT) Group: A dimethoxytrityl group is attached to the 7'-hydroxyl of the morpholino ring. This acid-labile protecting group caps (B75204) the 5'-end of the growing oligonucleotide chain, preventing polymerization during the coupling reaction. Its removal (detritylation) in a controlled manner allows for the stepwise addition of the next nucleotide.[5][6]

A related compound, N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine, has been described as a novel ribonucleoside with antiviral and cytotoxic properties against various cancer cell lines, thought to be due to the inhibition of DNA and RNA synthesis.[7][8]

Table 1: Physicochemical Properties of a Related Compound: N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine

| Property | Value | Reference(s) |

| Molecular Formula | C36H32N6O3 | [7][8] |

| Molecular Weight | 596.68 g/mol | [7][8] |

| Appearance | White Powder | [7] |

Role in Solid-Phase Oligonucleotide Synthesis

This compound is utilized as a phosphoramidite monomer in automated solid-phase oligonucleotide synthesis.[9] This method allows for the efficient and sequential addition of nucleotides to a growing chain attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four key steps:

-

Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-end of the support-bound oligonucleotide chain, typically using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[5][6] This exposes a free hydroxyl group for the next coupling reaction.

-

Coupling: The activated this compound phosphoramidite, in the presence of an activator such as 1H-tetrazole or a derivative, is added to the reaction column.[10][11] The free hydroxyl group of the growing chain attacks the phosphoramidite, forming a phosphite (B83602) triester linkage.[12][]

-

Capping: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated using a capping reagent, such as acetic anhydride. This prevents the formation of deletion mutations (sequences missing a nucleotide) in the final product.[6][12]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[6][12]

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is assembled.

Experimental Protocols

Representative Coupling Protocol

This protocol outlines the coupling step in an automated DNA synthesizer.

-

Reagent Preparation:

-

This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).

-

Anhydrous acetonitrile (B52724) for washing steps.

-

-

Automated Synthesizer Cycle - Coupling Step:

-

Pre-Coupling Wash: The synthesis column containing the detritylated solid support is washed with anhydrous acetonitrile to remove any residual moisture and acid from the previous step.

-

Reagent Delivery: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

Coupling Reaction: The reaction is allowed to proceed for a specified time (typically 2-15 minutes, depending on the specific monomer and desired efficiency).[14]

-

Post-Coupling Wash: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Representative Deprotection Protocol

After the full-length oligonucleotide has been synthesized, it must be cleaved from the solid support and all protecting groups, including the N6-benzoyl group, must be removed.

-

Cleavage from Solid Support and Base Deprotection:

-

The solid support is treated with a basic solution to cleave the oligonucleotide. A common reagent is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[15]

-

The deprotection is typically carried out at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 10-15 minutes for AMA).[15] Alternative, milder deprotection conditions using reagents like potassium carbonate in methanol (B129727) may be necessary for sensitive oligonucleotides.[15]

-

For N6-benzoyl-protected adenine, deprotection with ammonia (B1221849) is a standard procedure.[3][4] However, more labile protecting groups like phenoxyacetyl have been shown to be removed more rapidly.[3][4]

-

-

Work-up and Purification:

-

The basic solution containing the deprotected oligonucleotide is removed from the solid support.

-

The solution is then processed to remove the cleaved protecting groups.

-

The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Data Presentation: The Critical Role of Coupling Efficiency

The efficiency of each coupling step is paramount to achieving a high yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency per step results in a significant reduction in the overall yield, especially for longer oligonucleotides. The coupling efficiency can be monitored in real-time on many automated synthesizers by measuring the absorbance of the trityl cation released during the detritylation step.[6][16]

Table 2: Theoretical Yield of a Full-Length 25-mer Oligonucleotide Based on Average Coupling Efficiency

| Average Coupling Efficiency (%) | Overall Theoretical Yield (%) |

| 99.5 | 88.2 |

| 99.0 | 77.8 |

| 98.5 | 68.3 |

| 98.0 | 59.5 |

| 95.0 | 27.7 |

Calculation: Yield = (Coupling Efficiency)^ (Number of couplings)

As illustrated in the table, maintaining a high average coupling efficiency (ideally >99%) is critical for the economical and efficient synthesis of oligonucleotides. Factors influencing coupling efficiency include the purity of the phosphoramidites and reagents, the coupling time, and the performance of the DNA synthesizer.[17]

Logical Relationships in Oligonucleotide Synthesis

The following diagram illustrates the logical dependencies and workflow for preparing a modified oligonucleotide using a phosphoramidite building block like this compound.

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. biotage.com [biotage.com]

- 7. N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine [cymitquimica.com]

- 8. N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine | 956139-16-5 | NB138535 [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. twistbioscience.com [twistbioscience.com]

- 14. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glenresearch.com [glenresearch.com]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N6-Benzoyl-7'-O-DMT-morpholino Adenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides that have garnered significant attention as therapeutic agents for various genetic disorders.[1][2][3] The synthesis of high-purity morpholino monomers is a crucial step in the production of these promising therapeutics.[4][5]

This document outlines a multi-step synthesis beginning with the readily available starting material, adenosine (B11128). The pathway involves the protection of the exocyclic amine, formation of the morpholino ring structure, and selective protection of the 7'-hydroxyl group. Detailed experimental protocols, based on established methodologies for similar transformations, are provided for each key step.

Overall Synthetic Pathway

The proposed synthesis of N6-Benzoyl-7'-O-DMT-morpholino adenine is a linear sequence involving three key transformations:

-

N6-Benzoylation of Adenosine: The synthesis commences with the protection of the exocyclic N6-amino group of adenosine with a benzoyl group. This is a standard protecting group strategy in nucleoside chemistry to prevent side reactions in subsequent steps.

-

Morpholino Ring Formation: The ribose sugar of N6-benzoyl adenosine is then converted into a morpholino ring. This transformation is a hallmark of morpholino chemistry and is typically achieved through oxidative cleavage of the ribose followed by reductive amination.

-

7'-O-Dimethoxytritylation: Finally, the primary hydroxyl group at the 7' position of the morpholino ring is protected with a dimethoxytrityl (DMT) group.[6] This acid-labile protecting group is essential for controlling the regioselectivity during the subsequent automated solid-phase synthesis of PMOs.[7]

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for each major step in the synthesis. These protocols are based on established chemical transformations in nucleoside and morpholino chemistry.

Step 1: Synthesis of N6-Benzoyl Adenosine

This procedure describes the protection of the N6-amino group of adenosine using benzoyl chloride.

-

Materials:

-

Adenosine

-

Anhydrous Pyridine (B92270)

-

Benzoyl Chloride

-

Trimethylsilyl (B98337) Chloride (TMSCl)

-

Ammonia (B1221849) solution (28%)

-

Deionized Water

-

-

Procedure:

-

Suspend adenosine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).

-

Add trimethylsilyl chloride dropwise to the suspension at room temperature. Stir the mixture until the adenosine is fully silylated and the solution becomes clear.

-

Cool the solution to 0°C in an ice bath.

-

Add benzoyl chloride dropwise to the reaction mixture. Allow the reaction to stir at 0°C for 2-4 hours.

-

Quench the reaction by the slow addition of water, followed by concentrated ammonia solution.

-

Stir the mixture for 30 minutes to ensure complete desilylation.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

-

Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of methanol in dichloromethane (B109758) to afford N6-benzoyl adenosine as a white solid.

-

Step 2: Synthesis of N6-Benzoyl-7'-OH-morpholino Adenine

This step involves the conversion of the ribose moiety of N6-benzoyl adenosine into a morpholino ring.

-

Materials:

-

N6-Benzoyl Adenosine

-

Sodium Periodate (B1199274) (NaIO₄)

-

Ammonium (B1175870) Biborate ((NH₄)₂B₄O₇·4H₂O)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

Deionized Water

-

-

Procedure:

-

Dissolve N6-benzoyl adenosine in a mixture of methanol and water.

-

Add sodium periodate in one portion and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Add ammonium biborate to the reaction mixture and stir for an additional 30 minutes.

-

Cool the mixture to 0°C and add sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of acetone.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to yield N6-benzoyl-7'-OH-morpholino adenine.[8]

-

Step 3: Synthesis of this compound

The final step is the protection of the 7'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Materials:

-

N6-Benzoyl-7'-OH-morpholino Adenine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve N6-benzoyl-7'-OH-morpholino adenine in anhydrous pyridine under an inert atmosphere.

-

Add a catalytic amount of DMAP to the solution.

-

Add DMT-Cl in one portion and stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by the addition of methanol.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine (B128534) to afford the final product, this compound.[9]

-

Data Presentation

The following table summarizes the key molecular properties of the starting material, intermediates, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 |

| N6-Benzoyl Adenosine | C₁₇H₁₇N₅O₅ | 371.35 |

| N6-Benzoyl-7'-OH-morpholino Adenine | C₁₇H₁₈N₆O₄ | 370.36 |

| This compound | C₃₈H₃₆N₆O₅ | 656.73[] |

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a viable and detailed synthetic pathway for this compound, a key monomer for the synthesis of phosphorodiamidate morpholino oligomers. The described multi-step process utilizes established and reliable chemical transformations common in nucleoside chemistry. The provided experimental protocols offer a solid foundation for researchers and drug development professionals working in the field of antisense therapeutics. The successful synthesis of this and other high-purity morpholino monomers is fundamental to the advancement of PMO-based therapies.

References

- 1. EP2207779B1 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]

- 2. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]

- 3. Phosphorodiamidate Morpholino Oligomers Synthesis Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 4. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 7. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Characterization of N6-Benzoyl-7'-O-DMT-morpholino adenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key building block in the synthesis of morpholino oligonucleotides. This document outlines its chemical properties, and provides detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support researchers and professionals in the fields of drug discovery, oligonucleotide chemistry, and molecular biology.

Chemical Properties and Specifications

N6-Benzoyl-7'-O-DMT-morpholino adenine is a chemically modified nucleoside analog. The N6-benzoyl group serves as a protecting group for the exocyclic amine of adenine during oligonucleotide synthesis. The 7'-O-dimethoxytrityl (DMT) group provides a handle for purification and is removed at a specific step in the synthesis cycle. The morpholino scaffold replaces the native ribose or deoxyribose sugar, conferring unique properties to the resulting oligonucleotides, such as resistance to nuclease degradation.

| Property | Value | Reference |

| Molecular Formula | C38H36N6O5 | [1] |

| Molecular Weight | 656.73 g/mol | [1][] |

| Appearance | White Powder | [3] |

| Purity | ≥95% (typical) | [] |

| Solubility | Soluble in acetonitrile, dichloromethane | [4][5] |

| Storage | Store at ≤ -15°C, keep container well closed | [6] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that starts from the corresponding ribonucleoside. The general workflow involves the formation of the morpholino ring structure, protection of the exocyclic amine and the 5'-hydroxyl group.

Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for a morpholino phosphoramidite (B1245037) monomer, which would be applicable for the synthesis of the title compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Phosphoramidite Synthesis for Oligonucleotide Synthesis

The title compound is a precursor for the corresponding phosphoramidite, which is the active monomer used in automated oligonucleotide synthesis.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Acetone, Triethylamine)

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add DIPEA to the solution and stir for 5 minutes at 0-5 °C.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture over 15 minutes at the same temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the target phosphoramidite.[4]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of morpholino oligonucleotides and their building blocks.

Instrumentation and Conditions:

-

Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase A: 10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH 7.0).[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: A linear gradient from 5% to 90% Mobile Phase B over 15 minutes.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 254 nm.[7]

Analytical Characterization

A combination of analytical techniques is employed to confirm the identity and purity of this compound and the corresponding phosphoramidite.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.

| Ionization Mode | Expected m/z |

| Electrospray (ESI+) | [M+H]+, [M+Na]+ |

Note: Specific m/z values would be calculated based on the exact mass of the molecule and the adduct ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of the atoms.

| Nucleus | Expected Chemical Shift Ranges (ppm) |

| ¹H NMR | Aromatic protons (DMT, Benzoyl, Adenine), Morpholino ring protons, Methoxy protons (DMT) |

| ³¹P NMR | A single peak characteristic of the phosphoramidite group (for the phosphoramidite derivative) |

| ¹³C NMR | Carbon signals corresponding to the adenine, morpholino, DMT, and benzoyl moieties |

Note: Specific chemical shifts and coupling constants would need to be determined experimentally.

Application in Oligonucleotide Synthesis and Mechanism of Action

This compound, as its phosphoramidite derivative, is a key monomer for the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). PMOs are synthetic nucleic acid analogs that have gained prominence as therapeutic agents, particularly for antisense applications.[8][9]

Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase synthesis of a PMO.

Caption: A single cycle in the solid-phase synthesis of a PMO.

Antisense Mechanism of Action

PMOs synthesized using monomers like this compound typically function via a steric-blocking mechanism. By binding to a target mRNA sequence, they can modulate gene expression.

Caption: Steric-blocking mechanism of action for PMOs.

Conclusion

This compound is a fundamental building block for the synthesis of therapeutic-grade morpholino oligonucleotides. Its proper characterization using a suite of analytical techniques is essential to ensure the quality and efficacy of the final antisense product. The protocols and data presented in this guide provide a framework for the synthesis, purification, and analysis of this important compound, supporting its application in the development of next-generation genetic medicines.

References

- 1. 2243974-77-6|this compound|BLD Pharm [bldpharm.com]

- 3. N6-Benzoyl-7'-hydroxy-N-trityl morpholino adenine [cymitquimica.com]

- 4. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 5. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]

- 6. N6-Benzoyl-5’-O-DMT-morpholinoadenosine-N’-CE phosphoramidite | 2243974-80-1 | NB184362 [biosynth.com]

- 7. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Chlorophosphoramidate Monomer Morpholinos and PMOs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectroscopy of N6-Benzoyl-7'-O-DMT-morpholino adenine

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593), a key building block in the synthesis of morpholino oligonucleotides. Designed for researchers, scientists, and professionals in drug development, this document details the expected NMR data, experimental protocols, and the logical workflow for spectral analysis.

Introduction

N6-Benzoyl-7'-O-DMT-morpholino adenine is a modified nucleoside analog crucial for the synthesis of phosphorodiamidate morpholino oligomers (PMOs).[1][2] These synthetic molecules have gained significant attention in antisense therapy for their high enzymatic stability and strong affinity for complementary RNA.[2] NMR spectroscopy is an indispensable tool for the structural characterization and quality control of these complex molecules.[3] This guide presents a detailed analysis of the expected ¹H, ¹³C, and ³¹P NMR spectra of the title compound, based on data from analogous structures reported in the literature.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are compiled from literature data for structurally related N6-benzoyl-adenine derivatives, dimethoxytrityl (DMT) protected compounds, and morpholino scaffolds.[4][5][6] The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Adenine H8 | 8.2 - 8.5 |

| Adenine H2 | 8.1 - 8.3 |

| Benzoyl (ortho) | 7.8 - 8.0 |

| Benzoyl (meta, para) | 7.2 - 7.6 |

| DMT Aromatic | 6.8 - 7.5 |

| Morpholino H7' | 5.8 - 6.2 |

| DMT OCH₃ | 3.7 - 3.8 |

| Morpholino Ring | 3.0 - 4.5 |

| NH (Benzoyl) | 9.0 - 9.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Adenine C4 | 150 - 153 |

| Adenine C2 | 152 - 154 |

| Adenine C6 | 148 - 151 |

| Adenine C8 | 140 - 143 |

| Adenine C5 | 120 - 123 |

| Benzoyl Carbonyl | 164 - 167 |

| Benzoyl Aromatic | 127 - 135 |

| DMT Aromatic | 113 - 159 |

| DMT Quaternary C | 85 - 87 |

| Morpholino C7' | 87 - 90 |

| Morpholino C (O-CH₂) | 65 - 75 |

| Morpholino C (N-CH₂) | 45 - 55 |

| DMT OCH₃ | 55 - 56 |

Table 3: Predicted ³¹P NMR Chemical Shifts

While the title compound itself does not contain phosphorus, its primary use is in the synthesis of phosphorodiamidate morpholino oligomers. The characteristic ³¹P NMR chemical shifts for the phosphorodiamidate linkage in PMOs are presented below for context.[1][6][7]

| Phosphorus Environment | Predicted Chemical Shift (δ, ppm) |

| Phosphorodiamidate Linkage | 18 - 19 |

Experimental Protocols

The following protocols are generalized for the NMR analysis of modified nucleosides and can be adapted for this compound.

3.1 Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), as N6-benzoyladenine derivatives are often soluble in these solvents.[8][9]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ³¹P NMR, external 85% H₃PO₄ is typically used as a reference.[4]

-

Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and signal distortion.

3.2 NMR Data Acquisition

NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments are crucial for unambiguous assignment of proton and carbon signals.[4]

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, which is essential for assigning quaternary carbons and linking different spin systems.

-

Workflow for NMR Analysis

The logical workflow for the complete NMR structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for NMR analysis of this compound.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural confirmation and purity assessment of this compound. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all atoms in the molecule can be achieved. The data and protocols presented in this guide, based on established knowledge of similar compounds, provide a solid foundation for researchers working with this important class of molecules.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. chemgenes.com [chemgenes.com]

- 3. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]

Mass Spectrometry Analysis of Protected Nucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of oligonucleotides and nucleoside-based therapeutics, the use of protecting groups is essential to ensure regioselectivity and prevent unwanted side reactions. Mass spectrometry (MS) has become an indispensable tool for the characterization and quality control of these protected nucleoside intermediates. This technical guide provides an in-depth overview of the mass spectrometry analysis of protected nucleosides, covering common protecting groups, ionization techniques, fragmentation patterns, and detailed experimental protocols.

Introduction to Protected Nucleosides and Mass Spectrometry

Protected nucleosides are derivatives of natural nucleosides where reactive functional groups, such as the 5'-hydroxyl, 3'-hydroxyl, 2'-hydroxyl (in ribonucleosides), and the exocyclic amines of the nucleobases, are chemically modified with protecting groups. These groups are designed to be stable during the synthetic steps and selectively removable under specific conditions.[1]

Mass spectrometry provides a rapid and sensitive method for verifying the molecular weight of protected nucleosides, confirming the successful addition of protecting groups, and identifying potential byproducts. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques employed for the analysis of these compounds.[2][3]

Common Protecting Groups in Nucleoside Chemistry

The choice of protecting groups is critical in oligonucleotide synthesis. Below are some of the most frequently used protecting groups for different positions on the nucleoside.

| Position | Protecting Group | Abbreviation |

| 5'-Hydroxyl | Dimethoxytrityl | DMT |

| 3'-Hydroxyl | β-Cyanoethyl N,N-diisopropylphosphoramidite | - |

| 2'-Hydroxyl (Ribonucleosides) | tert-Butyldimethylsilyl | TBDMS |

| Exocyclic Amines (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac) | Bz, iBu, Ac |

Ionization Techniques

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like protected nucleosides. It typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+. ESI is readily coupled with liquid chromatography (LC) for LC-MS analysis, allowing for the separation of complex mixtures prior to detection.[2][3]

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of larger molecules and can be less susceptible to ion suppression effects from salts compared to ESI. In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to desorption and ionization of the analyte. For oligonucleotides and their precursors, 3-hydroxypicolinic acid (3-HPA) is a commonly used matrix.

Mass Spectrometric Fragmentation of Protected Nucleosides

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected and fragmented by collision-induced dissociation (CID) to produce a series of product ions. The fragmentation patterns provide valuable information about the structure of the molecule, including the nature of the protecting groups and their location.

General Fragmentation Pathways

For unprotected nucleosides, the most common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the formation of a protonated or deprotonated nucleobase and the loss of the sugar moiety.[4]

Fragmentation of Dimethoxytrityl (DMT) Protected Nucleosides

The 5'-O-DMT group is a bulky and hydrophobic protecting group. A characteristic fragmentation of DMT-protected nucleosides is the facile cleavage of the bond between the trityl group and the 5'-oxygen, leading to a highly stable dimethoxytrityl cation at m/z 303. This is often the base peak in the mass spectrum.

Fragmentation of Benzoyl (Bz) Protected Nucleosides

Benzoyl groups are commonly used to protect the exocyclic amines of cytidine (B196190) and adenosine. Under CID conditions, the benzoyl group can be cleaved. For example, in N-benzoyl-2'-deoxycytidine, a neutral loss of benzamide (B126) (121 Da) or benzoic acid (122 Da) can be observed.

Fragmentation of tert-Butyldimethylsilyl (TBDMS) Protected Nucleosides

TBDMS ethers are common protecting groups for the 2'-hydroxyl of ribonucleosides. A characteristic fragmentation of TBDMS-protected compounds is the loss of a tert-butyl group (57 Da) from the [M-CH3]+ ion, resulting in an [M-57]+ fragment.[5][6]

Quantitative Data

The following table summarizes the expected m/z values for the protonated molecules of some common protected deoxyadenosine (B7792050) derivatives.

| Compound | Protecting Groups | Molecular Formula | Monoisotopic Mass | [M+H]+ m/z |

| 5'-O-DMT-dA | 5'-DMT | C31H31N5O5 | 553.23 | 554.24 |

| N6-Bz-dA | N6-Benzoyl | C17H17N5O4 | 355.13 | 356.14 |

| 5'-O-DMT-N6-Bz-dA | 5'-DMT, N6-Benzoyl | C48H45N5O6 | 791.34 | 792.35 |

Experimental Protocols

Sample Preparation for LC-MS Analysis of Protected Nucleosides from Reaction Mixtures

Protected nucleosides are often analyzed directly from organic synthesis reaction mixtures to monitor reaction progress. Due to their hydrophobicity, sample preparation is relatively straightforward.

-

Dilution: Dilute a small aliquot of the reaction mixture (e.g., 1-5 µL) in an appropriate solvent compatible with reversed-phase chromatography, such as acetonitrile (B52724) or methanol (B129727), to a final concentration of approximately 1-10 µg/mL.[7]

-

Filtration: If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[7]

-

Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial for LC-MS analysis.[8]

LC-MS/MS Method for Protected Nucleosides

Protected nucleosides are significantly more hydrophobic than their unprotected counterparts. Therefore, reversed-phase liquid chromatography (RPLC) is the method of choice for their separation.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for these separations.

-

Mobile Phase A: Water with 0.1% formic acid (to aid protonation).[9]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[9]

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic protected nucleosides. For example:

-

0-1 min: 10% B

-

1-10 min: 10-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive.

-

Scan Mode: Full scan MS for molecular weight confirmation and selected reaction monitoring (SRM) or product ion scan for quantitative analysis and structural confirmation.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Collision Energy (for MS/MS): Typically ramped from 10-40 eV to observe a range of fragment ions.

Conclusion

Mass spectrometry is a powerful and essential analytical technique for the characterization of protected nucleosides in academic research and the pharmaceutical industry. By understanding the principles of ionization, the characteristic fragmentation patterns of different protecting groups, and by employing optimized sample preparation and LC-MS methods, researchers can confidently verify the identity and purity of their synthetic intermediates, ensuring the quality and success of their downstream applications.

References

- 1. mdpi.com [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 9. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HPLC Purification of Morpholino Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of phosphorodiamidate morpholino oligomers (PMOs), essential antisense agents in modern therapeutics and research. It details the chemical principles, experimental protocols for solid-phase synthesis, and in-depth methodologies for purification using High-Performance Liquid Chromatography (HPLC).

Introduction to Morpholino Oligomers

Phosphorodiamidate morpholino oligomers are synthetic analogs of nucleic acids where the deoxyribose sugar is replaced by a morpholine (B109124) ring, and the phosphodiester backbone is substituted with uncharged phosphorodiamidate linkages.[1][2] This unique chemical structure confers several advantageous properties, including high specificity, resistance to nuclease degradation, and low toxicity, making them powerful tools for gene silencing via a steric-blocking mechanism.[3][4] The synthesis of high-purity PMOs is critical for their therapeutic efficacy and to ensure reproducible experimental outcomes.

Solid-Phase Synthesis of Morpholino Oligomers

PMOs are typically synthesized via a solid-phase approach, which involves the sequential addition of activated morpholino monomers to a growing oligomer chain attached to a solid support.[3][4] The synthesis cycle consists of four key steps: deblocking, coupling, optional capping, and oxidation. Protecting groups such as Trityl (Tr) and 9-fluorenylmethyloxycarbonyl (Fmoc) are commonly used to protect the morpholino nitrogen during synthesis.[3][4]

Synthesis Workflow

The solid-phase synthesis of PMOs follows a cyclical process, as illustrated in the workflow diagram below.

Caption: Workflow for the solid-phase synthesis of Morpholino oligomers.

Experimental Protocol for Solid-Phase Synthesis

The following is a generalized protocol for the solid-phase synthesis of a PMO.

Materials:

-

Solid support with the initial morpholino monomer attached.

-

Protected and activated morpholino monomers.

-

Deblocking Solution (Trityl Chemistry): 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3]

-

Deblocking Solution (Fmoc Chemistry): 20% Piperidine in Dimethylformamide (DMF).[4]

-

Coupling Solution: Activated morpholino monomer (3 equiv.), Activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT), 6 equiv.), and a non-nucleophilic base (e.g., N-ethylmorpholine (NEM), 6 equiv.) in an appropriate solvent like acetonitrile (B52724) or N-methyl-2-pyrrolidone (NMP).[4]

-

Capping Solution: 10% Acetic Anhydride in acetonitrile and 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.[4]

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849).[3]

-

Washing solvents: DCM, DMF, acetonitrile.

Procedure:

-

Resin Swelling: Swell the solid support in the appropriate solvent (e.g., DCM for Trityl chemistry, DMF for Fmoc chemistry).

-

Deblocking:

-

Coupling: Add the freshly prepared coupling solution to the solid support and allow it to react for 30-45 minutes.[4]

-

Capping (Optional): To block any unreacted amino groups, treat the support with the capping solution for 5 minutes. This step prevents the formation of deletion-mutant oligomers.[4]

-

Oxidation: While not explicitly detailed in all protocols for PMOs (which have a P(V) linkage), if a P(III) to P(V) oxidation is necessary, it would be performed at this stage.

-

Repeat: Repeat steps 2-4 for each subsequent monomer addition until the desired sequence is achieved.

-

Cleavage and Deprotection: After the final synthesis cycle, wash and dry the solid support. Treat the support with concentrated aqueous ammonia at 55°C for 16 hours to cleave the PMO from the support and remove the base-protecting groups.[3][4]

-

Isolation: Filter the solution to remove the solid support and evaporate the ammonia to obtain the crude PMO.

Synthesis of Morpholino Monomers

The morpholino building blocks themselves are synthesized from ribonucleosides. This process involves a periodate (B1199274) cleavage of the ribose ring, followed by a Schiff base formation and a reduction cycle to form the morpholine ring.[2] The exocyclic amines of the nucleobases are protected, and the 7'-hydroxyl group is activated, typically to a chlorophosphoramidate, for solid-phase synthesis.[2][5] The purification of these activated monomers is often achieved by silica (B1680970) gel column chromatography.[6][7]

HPLC Purification of Morpholino Oligomers

The crude product from solid-phase synthesis contains the full-length product (FLP) as well as various impurities, such as truncated sequences (n-1, n-2, etc.) and capped sequences.[8] HPLC is the primary method for purifying the FLP to a high degree. The two most common HPLC techniques are Anion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP) chromatography.

Anion-Exchange (AEX) HPLC

AEX-HPLC separates molecules based on their net negative charge. Although morpholinos have a neutral backbone at physiological pH, under basic conditions (pH > 10), the guanine (B1146940) and thymine (B56734) bases can be deprotonated, imparting a net negative charge to the oligomer.[8] This allows for separation on a strong anion-exchange column. Longer oligomers, having more G and T bases, will have a greater negative charge and will bind more strongly to the column.

Caption: Workflow for the purification of Morpholino oligomers by AEX-HPLC.

Experimental Protocol for AEX-HPLC:

-

Column: A strong anion-exchange column with a polymeric matrix stable at high pH.

-

Mobile Phase A: A low ionic strength buffer at a basic pH (e.g., 20 mM Tris, pH 11.7).

-

Mobile Phase B: A high ionic strength buffer at the same basic pH (e.g., 20 mM Tris, 2 M NaCl, pH 11.7).

-

Gradient: A linear gradient from a low percentage to a higher percentage of Mobile Phase B over a set time (e.g., 20-40% B over 20 column volumes).

-

Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.

-

Detection: UV absorbance at 260 nm.[9]

-

Post-Purification: Fractions containing the pure product are collected, neutralized, and desalted using a solid-phase extraction cartridge.[8]

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP HPLC separates oligonucleotides based on their hydrophobicity. Since the phosphorodiamidate backbone is not strongly retained on a reversed-phase column, an ion-pairing agent (e.g., a trialkylamine like triethylamine) is added to the mobile phase.[10] This agent forms a neutral, more hydrophobic complex with any residual negative charges on the oligonucleotide, allowing for its retention and separation on a C18 or similar column. Separation is achieved by eluting with an increasing concentration of an organic solvent like acetonitrile.

Experimental Protocol for IP-RP HPLC:

-

Column: A reversed-phase column (e.g., C18) with a polymeric or hybrid silica base stable at high temperatures and a wide pH range.

-

Ion-Pairing Reagent: Typically triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in the mobile phase.[10]

-

Mobile Phase A: An aqueous solution containing the ion-pairing reagent (e.g., 100 mM TEAA, pH 7).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 10% to 15% B over 24 minutes).

-

Flow Rate: Typically 1.0 mL/min for analytical scale.

-

Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape by disrupting secondary structures.[10]

-

Detection: UV absorbance at 260 nm, and often coupled with mass spectrometry (MS) for mass confirmation.[9]

Data Presentation and Quality Control

The purity and yield of the synthesized and purified morpholinos are critical quality attributes.

Quantitative Data Summary

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Synthesis | |||

| Coupling Efficiency | ~99% | Trityl Assay | [8] |

| Crude Yield (25-mer) | 50-70% | UV Spectrophotometry | [4] |

| Purification | |||

| Final Purity (AEX-HPLC) | >90% | AEX-HPLC with UV detection | [8] |

| Final Purity (IP-RP HPLC) | >95-98% | IP-RP HPLC with UV detection | |

| Recovery from Purification | 60-95% | UV Spectrophotometry | [11] |

Quality Control

The final purified morpholino product should be characterized to ensure its identity and purity.

-

Purity Assessment: Analytical AEX or IP-RP HPLC is used to determine the percentage of the full-length product.

-

Identity Confirmation: Mass spectrometry (e.g., MALDI-TOF or LC-MS) is used to confirm that the molecular weight of the purified product matches the theoretical mass of the desired sequence.[9]

-

Quantification: The concentration of the final product is determined by measuring its UV absorbance at 260 nm.[3]

Application in Studying Signaling Pathways

Morpholinos are widely used to investigate the function of specific genes in developmental biology and disease models by blocking protein translation.[12] For instance, they can be used to elucidate the roles of key components in signaling pathways such as the Wnt, Notch, and TGF-beta pathways.[13][14][15]

Example: Targeting the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and is often dysregulated in diseases like cancer. A morpholino can be designed to bind to the 5' untranslated region (UTR) of the mRNA of a key pathway component, such as β-catenin, thereby blocking its translation and allowing researchers to study the resulting phenotype.

Caption: Mechanism of action of a Morpholino targeting β-catenin mRNA.

Conclusion

The synthesis and purification of morpholino building blocks and oligomers are multi-step processes that require careful execution and rigorous quality control. Solid-phase synthesis provides a reliable method for producing crude morpholinos, while HPLC, particularly anion-exchange and ion-pair reversed-phase techniques, is essential for obtaining the high-purity product required for therapeutic and research applications. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully work with these important antisense molecules.

References

- 1. Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligome… [ouci.dntb.gov.ua]

- 6. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gene-tools.com [gene-tools.com]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Morpholino antisense oligonucleotides: tools for investigating vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Morpholinos to Probe Gene Networks in Sea Urchin | Springer Nature Experiments [experiments.springernature.com]

- 14. Functional study of the Wnt signaling network that coordinates early anterior-posterior and dorsal-ventral axis specification and patterning in the sea urchin embryo [etd.auburn.edu]

- 15. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of N6-Benzoyl-7'-O-DMT-morpholino adenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight. N6-Benzoyl-7'-O-DMT-morpholino adenine (B156593) possesses distinct structural features that influence its behavior in various organic solvents. The presence of the large, nonpolar dimethoxytrityl (DMT) and benzoyl protecting groups significantly increases its lipophilicity. Consequently, it is expected to be readily soluble in many common organic solvents and poorly soluble in polar, protic solvents like water.

A qualitative prediction of solubility in a range of common organic solvents is presented in Table 1. These predictions are based on the principle of "like dissolves like" and the known solubility characteristics of similarly protected nucleosides.

Table 1: Predicted Qualitative Solubility of N6-Benzoyl-7'-O-DMT-morpholino adenine in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | High | Effective at solvating large, nonpolar molecules with some polar functional groups. |

| Chloroform | Polar Aprotic | High | Similar to DCM, provides a good balance of polarity to dissolve the compound. |

| Acetonitrile (B52724) (ACN) | Polar Aprotic | Moderate to High | The polarity of ACN should be sufficient to dissolve the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | A good solvent for a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | May be a suitable solvent, but solubility might be lower than in chlorinated solvents. |

| Acetone | Polar Aprotic | Moderate | Its polarity might make it a reasonable solvent. |

| Methanol (B129727) (MeOH) | Polar Protic | Low | The protic nature and high polarity of methanol are less favorable for the nonpolar protecting groups. |

| Ethanol (EtOH) | Polar Protic | Low | Similar to methanol, its hydrogen-bonding network is not ideal for this compound. |

| Hexanes | Nonpolar | Low to Moderate | While the DMT group is nonpolar, the overall molecule may have too much polarity for alkanes. |

| Diethyl Ether | Nonpolar | Low to Moderate | Similar to hexanes, its low polarity may not be sufficient. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A strong, polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful solvent, though its high boiling point can be a disadvantage for recovery. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the "excess solid" or saturation shake-flask method, which is a reliable way to determine thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentration by serial dilution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

-

-

Quantification by HPLC:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution by HPLC. A reverse-phase C18 column is typically suitable, with a mobile phase of acetonitrile and water. Detection can be performed at a wavelength where the compound has strong UV absorbance (e.g., around 260 nm).

-

Create a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Signaling Pathways and Logical Relationships

In the context of this technical guide, a signaling pathway is not directly applicable. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in oligonucleotide synthesis. While specific quantitative data is sparse in the literature, a systematic approach based on its chemical structure allows for reliable predictions. The provided experimental protocol offers a clear and robust method for determining precise solubility values in various organic solvents. This guide serves as a valuable resource for researchers, enabling them to handle this important reagent with greater confidence and precision in their drug discovery and development endeavors.

Stability of DMT-Protected Morpholino Monomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of the stability of 4,4'-dimethoxytrityl (DMT)-protected morpholino monomers, essential building blocks in the synthesis of morpholino oligonucleotides. Ensuring the purity and integrity of these monomers is paramount for the successful synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications. This document provides a comprehensive overview of their stability characteristics, recommended protocols for stability assessment, and best practices for storage and handling.

Introduction to DMT-Protected Morpholino Monomer Stability

DMT-protected morpholino monomers are susceptible to degradation under various conditions, which can impact the efficiency of oligonucleotide synthesis and the purity of the final product. The primary protecting group, the acid-labile DMT group, while crucial for the sequential synthesis process, also introduces a point of vulnerability. Furthermore, the phosphorodiamidate linkage, once formed, and the activated monomer itself, exhibit sensitivities that necessitate careful handling and storage.

Published literature indicates that trityl-protected morpholino monomers, including DMT-protected variants, are notably less stable compared to their fluorenylmethyloxycarbonyl (Fmoc)-protected counterparts.[1] This instability is particularly pronounced in solution and in the presence of basic conditions.[1] Activated chlorophosphoramidate monomers, a key intermediate in some synthetic routes, are also known to be unstable in solution.[1]

Comparative Stability of Protecting Groups

The choice of the N-terminal protecting group has a significant impact on the stability of morpholino monomers. The following table summarizes the known stability characteristics of DMT-protected monomers in comparison to the more stable Fmoc-protected monomers.

| Characteristic | DMT-Protected Morpholino Monomers | Fmoc-Protected Morpholino Monomers |

| Acid Stability | Labile; prolonged exposure to acidic conditions required for deprotection can lead to degradation of the morpholino oligomer.[1] | Stable to acidic conditions used for DMT removal. |

| Base Stability | Generally more stable to base than to acid. | Labile to basic conditions (e.g., piperidine), allowing for orthogonal deprotection strategies. |

| Solution Stability | Activated chlorophosphoramidate monomers are unstable in solution, with some percentage of decomposition observed.[1] | Generally more stable in solution, allowing for higher monomer concentrations during synthesis.[1] |

| Storage | Requires stringent anhydrous and inert conditions to prevent degradation. | More robust for long-term storage. |

Experimental Protocols for Stability Assessment

A robust assessment of monomer stability is crucial for quality control. The following are detailed methodologies for key experiments to evaluate the stability of DMT-protected morpholino monomers. These protocols are based on established analytical techniques for oligonucleotides and their precursors.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

Purpose: To separate and quantify the parent monomer from its degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Sample Preparation: Dissolve a known concentration of the monomer in an appropriate solvent (e.g., acetonitrile) and inject a standard volume (e.g., 10 µL). For forced degradation studies, samples are subjected to stress conditions (e.g., acid, base, heat, oxidation) prior to analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products

Purpose: To identify the molecular weights of degradation products, aiding in the elucidation of degradation pathways.

Methodology:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or ion trap).

-

Chromatography: Utilize the same HPLC conditions as described in section 3.1.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to detect the DMT cation and protonated monomer.

-

Mass Range: Scan a range appropriate for the monomer and its expected degradation products (e.g., m/z 100-1000).

-

Fragmentation: For structural elucidation, perform tandem MS (MS/MS) on the parent ion and significant degradation peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Purpose: To provide detailed structural information and identify changes in the monomer's chemical structure upon degradation.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the monomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments:

-

¹H NMR: To observe the protons of the entire molecule. The disappearance of signals corresponding to the DMT group or shifts in the morpholino scaffold can indicate degradation.

-

³¹P NMR: To specifically probe the phosphorus center, which is sensitive to oxidation and hydrolysis.

-

2D NMR (COSY, HSQC): To aid in the assignment of signals and provide more detailed structural information on degradation products.

-

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of DMT-protected morpholino monomers.

References

The Benzoyl Group: A Cornerstone in High-Fidelity Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of artificial oligonucleotide synthesis, precision and control are paramount. The chemical vulnerability of nucleobases necessitates the use of protecting groups to prevent unwanted side reactions and ensure the accurate assembly of the desired nucleotide sequence. Among the most established and widely utilized of these is the benzoyl (Bz) protecting group. This technical guide provides a comprehensive overview of the function of the benzoyl group in phosphoramidite-based oligonucleotide synthesis, detailing its application, the underlying chemistry, and relevant experimental protocols.

The Imperative for Protection in Oligonucleotide Synthesis

During solid-phase oligonucleotide synthesis, the growing DNA or RNA chain is subjected to a series of chemical reactions, including coupling, capping, and oxidation. The exocyclic amine groups on the nucleobases—specifically the N⁶ of adenine (B156593) (dA), N⁴ of cytosine (dC), and N² of guanine (B1146940) (dG)—are nucleophilic and can react with the activated phosphoramidite (B1245037) monomers intended for chain elongation.[1][2] Such side reactions would lead to the formation of branched chains and other impurities, severely compromising the yield and purity of the final product.

To achieve chemoselectivity, these exocyclic amines must be rendered unreactive during the synthesis cycle.[2] This is accomplished by "protecting" them with a labile chemical moiety. The ideal protecting group must be:

-

Stable throughout all steps of the synthesis cycle.

The benzoyl group is a standard choice for the protection of adenine and cytosine due to its robust stability under the acidic and oxidative conditions of the synthesis cycle and its reliable removal under basic conditions.[3][4]

The Role and Application of the Benzoyl Group

The benzoyl group is an acyl protecting group commonly used for the N⁶ of deoxyadenosine (B7792050) (dA) and the N⁴ of deoxycytosine (dC).[3] While guanine is typically protected with an isobutyryl (iBu) group, benzoyl protection for dG is also utilized. Thymine (T) does not possess an exocyclic amine and therefore does not require such protection.[3]

The benzoylated nucleoside phosphoramidites are incorporated into the growing oligonucleotide chain via the standard solid-phase synthesis workflow. The bulky and electron-withdrawing nature of the benzoyl group effectively masks the nucleophilicity of the exocyclic amines, preventing them from interfering with the phosphoramidite coupling reaction.

The Solid-Phase Synthesis Workflow

The benzoyl protecting groups on dA and dC remain intact throughout the iterative four-step cycle of phosphoramidite synthesis. This ensures that chain elongation occurs exclusively at the 5'-hydroxyl group of the growing oligonucleotide.

Caption: Workflow of the phosphoramidite oligonucleotide synthesis cycle.

-

Detritylation: An acidic solution (e.g., trichloroacetic acid in dichloromethane) removes the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next reaction.[5]

-